6-Fold Superior Potency in Phosphatidylinositol Turnover Inhibition vs. Genistein and Orobol
psi-Tectorigenin demonstrates significantly higher inhibitory potency against epidermal growth factor (EGF)-induced phosphatidylinositol turnover compared to the structurally related isoflavones genistein and orobol [1]. The compound achieves 50% inhibition at a concentration of approximately 1 μg/mL, which translates to a 6-fold greater potency than both genistein and orobol under identical experimental conditions [2].
| Evidence Dimension | Inhibition of EGF-induced phosphatidylinositol turnover |
|---|---|
| Target Compound Data | IC50 ≈ 1 μg/mL (approximately 3.33 μM, calculated based on MW 300.26 g/mol) |
| Comparator Or Baseline | Genistein: IC50 ≈ 6 μg/mL; Orobol: IC50 ≈ 6 μg/mL |
| Quantified Difference | 6-fold more potent than both comparators |
| Conditions | Cultured human epidermoid carcinoma A431 cells stimulated with EGF; measurement of 32P-labeled phosphatidylinositol turnover |
Why This Matters
Procurement decisions for signal transduction research require compounds with validated, quantifiable potency advantages to minimize off-target effects at working concentrations; psi-tectorigenin's 6-fold potency differential directly translates to reduced compound consumption and cleaner pathway-specific readouts.
- [1] Imoto, M., Yamashita, T., Sawa, T., Kurasawa, S., Naganawa, H., Takeuchi, T., Bao-quan, Z., & Umezawa, K. (1988). Inhibition of cellular phosphatidylinositol turnover by psi-tectorigenin. FEBS Letters, 230(1-2), 43-46. View Source
- [2] Scilit. (1988). Inhibition of cellular phosphatidylinositol turnover by psi-tectorigenin. Abstract and Key Data. View Source
